2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-11(2)16-14(8-10)19-17(23-16)20-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYOHCBBMUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorophenoxy group through an acetamide functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with protein synthesis pathways. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall formation.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis, where inflammation plays a crucial role in disease progression. The inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, suggesting a similar pathway for this compound.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting survival pathways such as the PI3K/Akt pathway. In vitro studies have demonstrated that certain derivatives can effectively reduce cell viability in various cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies : A study assessed the effects of related benzothiazole compounds on osteoclastogenesis. The findings revealed that these compounds significantly inhibited the formation of mature osteoclasts and reduced bone resorption activity in vitro .
- In Vivo Studies : In an animal model of osteoporosis, treatment with similar benzothiazole derivatives prevented OVX-induced bone loss by inhibiting osteoclast formation . This suggests potential therapeutic applications for bone-related disorders.
- Chemical Screening : A screening of synthetic small molecules identified several candidates with strong inhibitory effects on osteoclastogenesis. The compound's structural similarity to known inhibitors suggests it may share similar mechanisms .
Summary of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Similar compounds show efficacy against bacteria and fungi |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Related compounds inhibit COX enzymes |
| Anticancer | Induction of apoptosis via caspase activation | In vitro studies show reduced viability in cancer cell lines |
| Osteoclastogenesis Inhibition | Suppression of mature osteoclast formation | In vivo studies demonstrate prevention of bone loss |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activities. The structure of 2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is similar to known anticancer agents, suggesting potential efficacy against various cancer types. Studies have shown that related benzothiazole derivatives possess cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in oncological therapies .
Antimicrobial Effects
The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents aimed at resistant strains .
Synthesis and Characterization
A study focused on synthesizing this compound reported successful crystallization and characterization using X-ray diffraction techniques. The structural analysis revealed significant dihedral angles that influence its biological activity . This foundational research is critical for understanding how structural modifications can enhance efficacy.
In Vivo Studies
While in vitro studies provide initial insights into biological activity, in vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary animal studies should be conducted to evaluate pharmacokinetics, toxicity levels, and overall efficacy.
Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Anticancer | Potential use as a chemotherapeutic agent targeting specific cancer types |
| Antimicrobial | Development of new antibiotics or antifungal agents |
| Anti-inflammatory | Possible utility in treating inflammatory diseases due to structural similarities with known anti-inflammatories |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and related benzothiazole-acetamide derivatives:
Crystallographic and Intermolecular Interactions
In N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, crystal packing involves O–H⋯N, O–H⋯O, and π-π stacking interactions . The target compound’s phenoxy group could alter this angle, affecting intermolecular interactions and crystallinity.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, and what key reagents are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
- Step 2 : Introduction of the chlorophenoxy acetamide moiety via nucleophilic substitution. For example, reacting 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Critical Reagents : Chloroacetyl chloride, 4-chlorophenol, and thiourea derivatives. Solvents like DMF or dichloromethane are preferred for high yields (>75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to verify substituent positions (e.g., methyl groups at C5/C7 of benzothiazole, chlorophenoxy integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (CHClNOS: 370.05 g/mol) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the benzothiazole-acetamide junction (e.g., C–S–C bond angles ~105°) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition Assays : Test against kinases or acetylcholinesterase using fluorometric methods, given structural similarity to benzothiazole-based inhibitors .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KCO vs. NaH) .
- In-line Analytics : Employ HPLC monitoring to track intermediate formation and minimize byproducts (e.g., over-acetylation) .
- Computational Guidance : Apply quantum chemical calculations (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
Q. How should contradictory data between crystallographic and spectroscopic results be resolved?
- Case Example : If X-ray data shows planar benzothiazole-acetamide conformation but NMR suggests rotational flexibility:
- Perform variable-temperature NMR to assess dynamic behavior (e.g., coalescence temperatures).
- Compare with computational models (molecular dynamics simulations) to reconcile static vs. dynamic structural insights .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) and compare bioactivity .
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., benzothiazole stacking with kinase ATP-binding pockets) .
- Metabolite Profiling : LC-MS/MS to track metabolic stability and identify active derivatives .
Q. How can researchers address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
Critical Research Gaps
- Mechanistic Studies : Limited data on off-target effects or metabolic pathways .
- Scalability : Lab-scale syntheses lack protocols for gram-scale production without yield drop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
